![molecular formula C11H11N5 B1483179 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098021-17-9](/img/structure/B1483179.png)
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
The compound “2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile” is a complex organic molecule that contains a pyrazole ring and a pyrazine ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the reaction of an appropriate organic halide with a suitable nucleophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrazine ring. These rings are likely connected by an ethyl group and an acetonitrile group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrazine rings. These rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyrazine rings could influence its solubility, boiling point, and melting point .Scientific Research Applications
Anti-Tubercular Agents
The compound has been investigated for its potential as an anti-tubercular agent . Derivatives of pyrazine, such as this compound, have shown promise in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). These derivatives are designed to enhance the efficacy of existing TB treatments and combat drug-resistant strains .
Pharmaceutical Testing
“2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile” is used in pharmaceutical testing as a high-quality reference standard. This ensures that new drugs are tested against a benchmark substance to ascertain their potency and efficacy .
Material Science
In material science, this compound could be utilized in the development of new materials with specific properties, such as increased durability or enhanced conductivity. Its molecular structure may allow it to interact in novel ways with other compounds, leading to innovative material composites .
Environmental Science
The compound’s derivatives could be explored for environmental applications, such as in the degradation of pollutants or as a part of sensors for detecting environmental toxins. Its reactivity with various agents can be harnessed to neutralize harmful substances .
Biochemistry Research
In biochemistry, the compound can be used to study enzyme reactions or metabolic pathways. Its unique structure allows it to bind with specific enzymes or act as an inhibitor or activator in biochemical assays .
Pharmacology
Pharmacologically, the compound can be investigated for its therapeutic potential and pharmacokinetics. It may serve as a lead compound in the development of new drugs, with its effects on biological systems being a key area of research .
properties
IUPAC Name |
2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-16-8-9(3-4-12)11(15-16)10-7-13-5-6-14-10/h5-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVAPJZTMRLWTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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